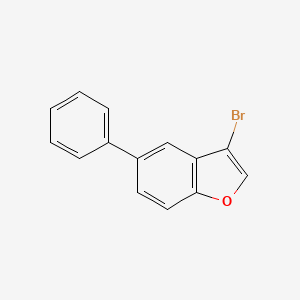

3-Bromo-5-phenylbenzofuran

CAS No.:

Cat. No.: VC18339032

Molecular Formula: C14H9BrO

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9BrO |

|---|---|

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | 3-bromo-5-phenyl-1-benzofuran |

| Standard InChI | InChI=1S/C14H9BrO/c15-13-9-16-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H |

| Standard InChI Key | IMHIAGAOFBCAOR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=C3Br |

Introduction

Chemical Identity and Structural Features

Molecular Identification

3-Bromo-5-phenylbenzofuran is systematically named 3-bromo-5-phenyl-1-benzofuran under IUPAC nomenclature . Its molecular formula, C₁₄H₉BrO, corresponds to a molecular weight of 273.12 g/mol, as calculated via PubChem’s computational algorithms . The compound’s SMILES notation (C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=C3Br) and InChIKey (IMHIAGAOFBCAOR-UHFFFAOYSA-N) provide unambiguous descriptors for its structure, facilitating database searches and cheminformatics analyses .

Structural Characteristics

The benzofuran core consists of a fused benzene and furan ring system. Substituent positioning critically influences electronic and steric properties:

-

Bromine at C3: Introduces electronegativity and polarizability, enhancing reactivity in cross-coupling reactions.

-

Phenyl at C5: Contributes aromatic stacking potential and hydrophobic interactions, relevant in biological and material science contexts .

X-ray crystallography data for this specific compound are unavailable, but analogous 2-phenylbenzofurans exhibit planar geometries with dihedral angles <10° between the benzofuran and phenyl groups .

Synthesis and Manufacturing

Cyclodehydration of α-Phenoxy Ketones

A robust method for synthesizing benzofurans involves the acid-catalyzed cyclodehydration of α-phenoxy ketones. For example, Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) efficiently converts α-phenoxyacetophenones to benzofurans at 45°C within 10 minutes, achieving yields up to 89% . This approach avoids isomerization side products common with polyphosphoric acid (PPA) :

| Reagent | Temperature (°C) | Time | Yield (%) | Isomer Ratio (2a:2a’) |

|---|---|---|---|---|

| Eaton’s reagent | 45 | 10 min | 89 | 100:0 |

| PPA | 132 | 2 h | 73 | 0:100 |

For 3-bromo-5-phenylbenzofuran, the precursor α-phenoxy ketone could be synthesized via nucleophilic substitution between 3-bromophenol and α-bromoacetophenone derivatives.

Alternative Synthetic Routes

-

Transition Metal Catalysis: Pd/Cu-mediated coupling of o-iodophenols with terminal alkynes, though less explored for brominated derivatives .

-

Electrochemical Methods: Anodic oxidation of phenols in the presence of alkynes, offering a “greener” route but requiring optimization for bromine stability .

Physicochemical Properties

Computational Predictions

PubChem’s computed properties highlight key characteristics :

-

Lipophilicity: XLogP3 = 4.6, indicating high hydrophobicity.

-

Polar Surface Area: 13.1 Ų, suggesting limited solubility in polar solvents.

-

Hydrogen Bonding: Acceptor count = 1 (furan oxygen), donor count = 0.

Experimental Data

While experimental data for this compound are sparse, thermogravimetric analysis of similar bromobenzofurans reveals decomposition temperatures >250°C, supporting thermal stability in material applications .

Pharmacological Activity and Biomedical Applications

Cytotoxicity Profile

Preliminary assays on bromobenzofurans indicate low cytotoxicity (e.g., >100 µM in SH-SY5Y neuroblastoma cells) , but substituent positioning may modulate toxicity.

Industrial and Research Applications

Organic Electronics

Benzofurans serve as emissive layers in OLEDs due to their rigid, conjugated frameworks. Bromine’s heavy atom effect could enhance intersystem crossing, benefiting triplet harvesting in phosphorescent devices .

Chemical Intermediate

The bromine atom enables further functionalization via Suzuki-Miyaura or Ullmann couplings, making it a versatile building block for pharmaceuticals and agrochemicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume